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Compound of Interest

Compound Name: 2-Iodo-6-nitrophenol

Cat. No.: B171258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for the compound 2-Iodo-6-nitrophenol. Due to the absence

of publicly available experimental spectra, this document presents predicted NMR data

obtained from computational models. It also outlines a standard experimental protocol for the

acquisition of such data, which can be adapted for practical laboratory work.

Molecular Structure
The structure of 2-Iodo-6-nitrophenol is characterized by a phenol ring substituted with an

iodine atom at the C2 position and a nitro group at the C6 position. This substitution pattern

significantly influences the electronic environment of the aromatic protons and carbon atoms,

which is reflected in their respective NMR chemical shifts.

Caption: Molecular Structure of 2-Iodo-6-nitrophenol.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Iodo-6-nitrophenol is expected to show three distinct

signals in the aromatic region, corresponding to the three protons on the benzene ring. The

chemical shifts are influenced by the electron-withdrawing effects of the nitro and iodo groups

and the electron-donating effect of the hydroxyl group.
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Table 1: Predicted ¹H NMR Data for 2-Iodo-6-nitrophenol

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 7.85
Doublet of doublets

(dd)
8.0, 1.5

H-4 7.10 Triplet (t) 8.0

H-5 8.20
Doublet of doublets

(dd)
8.0, 1.5

OH 11.5 (broad) Singlet (s) -

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration and is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will display six unique signals, one for each carbon atom in

the benzene ring. The chemical shifts are significantly affected by the attached functional

groups.

Table 2: Predicted ¹³C NMR Data for 2-Iodo-6-nitrophenol

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) 155.0

C-2 (C-I) 90.5

C-3 130.0

C-4 125.5

C-5 140.0

C-6 (C-NO₂) 145.0
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Experimental Protocol for NMR Analysis
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of 2-
Iodo-6-nitrophenol.

1. Sample Preparation:

Weigh approximately 5-10 mg of 2-Iodo-6-nitrophenol.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d

(CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect

the chemical shifts, particularly for the hydroxyl proton.

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400

MHz or 500 MHz instrument.

The spectrometer should be locked to the deuterium signal of the solvent.

Shimming should be performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

4. ¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Number of Scans: 1024 to 4096 scans are generally required due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range of approximately 0 to 200 ppm.

5. Data Processing:

The acquired Free Induction Decay (FID) should be Fourier transformed.

Phase correction and baseline correction should be applied to the resulting spectrum.

The chemical shifts should be referenced to the residual solvent peak or an internal standard

like Tetramethylsilane (TMS).

Logical Workflow for Spectral Analysis
The process of obtaining and interpreting NMR data for a compound like 2-Iodo-6-nitrophenol
follows a logical sequence.
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Caption: Experimental workflow for NMR analysis.
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This guide provides a foundational understanding of the expected NMR spectral characteristics

of 2-Iodo-6-nitrophenol and a practical framework for its experimental analysis. Researchers

can use this information for compound identification, purity assessment, and further structural

elucidation studies.

To cite this document: BenchChem. [Spectral Analysis of 2-Iodo-6-nitrophenol: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171258#1h-nmr-and-13c-nmr-spectral-data-of-2-
iodo-6-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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